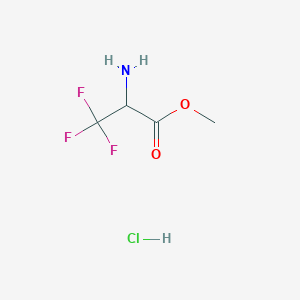

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMMPCAGCWNDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564444 | |

| Record name | Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134297-36-2, 27240-44-4 | |

| Record name | Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoroalanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This guide provides a comprehensive overview of the most common and effective synthetic strategies, detailed experimental protocols, and a comparative analysis of reaction conditions and yields based on established methodologies for analogous compounds.

Introduction

This compound, the methyl ester of 3,3,3-trifluoroalanine, is a valuable synthetic intermediate. Its structural features, combining the chirality of an amino acid with the unique properties of a trifluoromethyl group, make it a desirable component in the design of enzyme inhibitors, peptide mimics, and other biologically active compounds. The hydrochloride salt form enhances the stability and handling of this amino ester.

The primary synthetic route to this compound involves the direct esterification of 2-amino-3,3,3-trifluoropropanoic acid (3,3,3-trifluoroalanine). Due to the presence of the amino group, this transformation is typically carried out under acidic conditions to prevent self-amidation and to catalyze the esterification reaction. The most common and efficient methods employ either thionyl chloride or trimethylchlorosilane in methanol.

Synthetic Pathways and Methodologies

The synthesis of this compound is most directly achieved through the Fischer esterification of 2-amino-3,3,3-trifluoropropanoic acid. This reaction is typically performed using an excess of methanol, which acts as both the solvent and the reactant, with a strong acid catalyst. The two most prevalent and effective methods are the use of thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) in methanol.

Method A: Thionyl Chloride in Methanol

This is a widely used and highly effective method for the esterification of amino acids. Thionyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl) gas, which protonates the amino group and catalyzes the esterification of the carboxylic acid. The reaction is generally high-yielding and the byproducts (sulfur dioxide and excess HCl) are volatile and easily removed.

Method B: Trimethylchlorosilane in Methanol

The use of trimethylchlorosilane in methanol offers a milder and often more convenient alternative to thionyl chloride.[1] This system generates HCl in a more controlled manner. The reaction conditions are typically at room temperature, and the work-up is straightforward, often involving simple evaporation of the solvent and excess reagent.[1]

The overall synthetic transformation can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

| Method | Catalyst | Starting Amino Acid | Reagent Ratio (Catalyst:Amino Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| A | Thionyl Chloride | (S)-3-Aminobutanoic acid | 1.0 mL SOCl₂ per 9.7 mmol amino acid | Methanol | Reflux | 2 | Not specified, used crude | [2] |

| B | Trimethylchlorosilane | Various Amino Acids | 2:1 | Methanol | Room Temp. | 12-24 | 76-98 | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for other amino acids.[1][2]

Method A: Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from the general procedure for the synthesis of amino acid methyl ester hydrochlorides.[2]

Materials:

-

2-Amino-3,3,3-trifluoropropanoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-3,3,3-trifluoropropanoic acid (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of amino acid).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension. Caution: The addition is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Once the initial effervescence has subsided, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly for subsequent reactions or purified further by recrystallization from a suitable solvent system (e.g., methanol/ether).

Method B: Synthesis using Trimethylchlorosilane in Methanol

This protocol is based on a general and convenient method for the esterification of a wide range of amino acids.[1]

Materials:

-

2-Amino-3,3,3-trifluoropropanoic acid

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,3,3-trifluoropropanoic acid (1.0 eq).

-

Add anhydrous methanol (approximately 10 mL per 0.1 mol of amino acid).[1]

-

To the stirred solution or suspension, slowly add freshly distilled trimethylchlorosilane (2.0 eq).[1]

-

Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to obtain the crude product.[1]

-

The product, this compound, is typically obtained in high purity and can often be used without further purification. If necessary, trituration with diethyl ether or recrystallization can be performed.

Logical Relationship of Synthetic Methods

The choice between the thionyl chloride and trimethylchlorosilane methods often depends on the desired reaction conditions and the scale of the synthesis. Both methods converge on the same final product through the in situ generation of an acidic environment suitable for esterification.

Caption: Logical relationship of the primary synthetic routes.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yields through the esterification of 2-amino-3,3,3-trifluoropropanoic acid. Both the thionyl chloride and trimethylchlorosilane methods in methanol are effective, with the latter offering milder reaction conditions. The choice of method will depend on laboratory capabilities, scale, and specific requirements of the subsequent synthetic steps. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important fluorinated amino acid derivative.

References

Technical Guide: Physicochemical Properties of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClF₃NO₂ | [1][2][3] |

| Molecular Weight | 193.55 g/mol | [1][2][3] |

| CAS Number | 134297-36-2 | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 165 °C | [3] |

| Solubility | Soluble in Water (≥ 100 mg/mL) and DMSO (≥ 100 mg/mL) | [2] |

| Purity | ≥98% (by NMR) | [1] |

| Storage | Store at 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C is recommended. | [1][2] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the esterification of 2-amino-3,3,3-trifluoropropanoic acid using thionyl chloride in methanol.[4][5][6] This method is widely used for the preparation of amino acid methyl ester hydrochlorides.

Experimental Protocol: Synthesis

Materials:

-

2-amino-3,3,3-trifluoropropanoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend 2-amino-3,3,3-trifluoropropanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled and stirring suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any excess thionyl chloride by rotary evaporation to yield the crude this compound as a solid.

Experimental Protocol: Purification

The crude product obtained from the synthesis is often of high purity. However, if further purification is required, recrystallization can be employed.

Materials:

-

Crude this compound

-

Appropriate solvent system (e.g., methanol/diethyl ether, ethanol/diethyl ether)

-

Heating mantle

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude product in a minimum amount of hot methanol or ethanol.

-

Slowly add diethyl ether to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the purified crystals under vacuum.

Analytical Data

The primary analytical method for the characterization of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. A typical ¹H NMR spectrum is expected to be consistent with the structure.[1]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Pictogram:

-

GHS07: Exclamation mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

Caption: Purification workflow for this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Amino Acid Derivatives | 134297-36-2 | Invivochem [invivochem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of CAS 134297-36-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 134297-36-2 identifies the compound Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, also known as 3,3,3-Trifluoroalanine methyl ester hydrochloride. This compound is a fluorinated derivative of the amino acid alanine and serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into amino acid structures can significantly enhance the parent molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological relevance of CAS 134297-36-2.

Core Chemical Properties

This compound is a white to off-white solid at room temperature.[2][3][4] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 134297-36-2 | [3][4] |

| Chemical Name | This compound | [3][4] |

| Synonyms | 3,3,3-Trifluoroalanine methyl ester hydrochloride | [1] |

| Molecular Formula | C₄H₇ClF₃NO₂ | [1][3] |

| Molecular Weight | 193.55 g/mol | [1][3] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 165.0 °C | [1][2] |

| Purity | ≥98.0% (by NMR) | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[2][4] | [2][4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is referenced in the "Journal of Organic Chemistry USSR" (1986, vol. 22, p. 459-463) and "Zhurnal Organicheskoi Khimii" (1986, vol. 22, #3, p. 517-521). While the full experimental details from these sources could not be accessed, the synthesis is noted to proceed from the upstream precursor with CAS number 103972-62-9.

Based on general principles of amino acid esterification, a plausible experimental protocol is the Fischer esterification of 3,3,3-trifluoroalanine in methanol with an acid catalyst. The hydrochloride salt is conveniently formed in this process.

General Experimental Protocol (Fischer Esterification):

-

Materials: 3,3,3-Trifluoroalanine, anhydrous methanol, thionyl chloride (or hydrogen chloride gas), round-bottom flask, magnetic stirrer, reflux condenser, and a drying tube.

-

Procedure:

-

Suspend 3,3,3-trifluoroalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates hydrogen chloride in situ, which acts as the catalyst.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or other suitable analytical methods).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and any excess reagent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is this compound, which can be further purified by recrystallization if necessary.

-

Below is a conceptual workflow for the synthesis of this compound.

Analytical Data

Mechanism of Action and Biological Relevance

Specific studies on the mechanism of action of this compound are not extensively documented. As a synthetic intermediate, its primary biological relevance lies in its incorporation into larger, pharmacologically active molecules.

However, the parent compound, 3,3,3-trifluoroalanine, is known to be an inhibitor of alanine racemase. This enzyme is crucial for bacterial cell wall synthesis, as it provides the D-alanine necessary for peptidoglycan formation. The proposed mechanism of inhibition involves the trifluoroalanine acting as a suicide substrate for the enzyme.

The general class of fluorinated amino acids is of significant interest in drug development. The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

-

Increase Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, potentially improving its absorption and distribution characteristics.

-

Modify Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence binding interactions with protein targets.

-

Induce Favorable Conformations: The unique steric and electronic properties of fluorine can influence the conformational preferences of peptides and other molecules, potentially locking them into a bioactive shape.

The following diagram illustrates the potential role of 3,3,3-trifluoroalanine (the parent compound of CAS 134297-36-2) in inhibiting bacterial cell wall synthesis.

Conclusion

This compound (CAS 134297-36-2) is a valuable fluorinated building block for the synthesis of novel pharmaceutical compounds. Its key chemical properties are well-defined, and plausible synthetic routes are established. While detailed mechanistic studies on the compound itself are limited, its utility is underscored by the advantageous properties conferred by fluorination in the broader context of medicinal chemistry. This guide serves as a foundational resource for professionals engaged in research and development activities that may involve this or structurally related compounds. Further investigation into its specific biological activities and the full characterization of its spectral properties are encouraged for any application.

References

- 1. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. PubChemLite - Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride (C5H8F3NO2) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. Due to the limited availability of published experimental data for this specific salt, this document combines reported physical and chemical properties with predicted spectroscopic data and a plausible synthesis protocol adapted from established methods for similar compounds. The biological context is explored through the known mechanisms of related trifluoroalanine derivatives.

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of 3,3,3-trifluoroalanine. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and potential biological activity, making it a compound of interest in medicinal chemistry and drug design.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClF₃NO₂ | [1][2][3][4] |

| Molecular Weight | 193.55 g/mol | [1][2][3][4] |

| CAS Number | 134297-36-2 | [1][2][3] |

| Appearance | White to off-white solid | [1][4] |

| Purity (by NMR) | ≥98.0% | [1] |

| Storage | 4°C, sealed storage, away from moisture | [1][2][3] |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthesis can be achieved through the esterification of 3,3,3-trifluoroalanine. The following protocol is adapted from general and well-established methods for the preparation of amino acid methyl ester hydrochlorides.[5][6][7]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

3,3,3-Trifluoroalanine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether (Et₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,3,3-trifluoroalanine (1 equivalent) in anhydrous methanol (10-15 mL per gram of amino acid).

-

Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reaction Completion: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and thionyl chloride.

-

Purification: To the resulting residue, add diethyl ether and stir to induce precipitation of the hydrochloride salt.

-

Final Product: Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Data for Structure Elucidation

Although specific experimental spectra for this compound are not widely published, the following tables outline the predicted spectroscopic data based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | s | 3H | -OCH₃ |

| ~4.5 | q | 1H | α-CH |

| (Amine protons) | (Broad s) | (3H) | -NH₃⁺ (exchangeable) |

Note: The quartet for the α-CH is due to coupling with the three fluorine atoms.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~53 | -OCH₃ |

| ~55 (q) | α-CH |

| ~124 (q) | -CF₃ |

| ~168 | C=O |

Note: The signals for the α-CH and -CF₃ carbons are expected to appear as quartets due to coupling with the fluorine atoms.

FT-IR Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-2800 | N-H stretch (from -NH₃⁺) |

| ~1750 | C=O stretch (ester) |

| ~1250 | C-F stretch |

| ~1150 | C-O stretch (ester) |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Fragmentation (ESI+)

| m/z | Fragment |

| 158.05 | [M+H]⁺ (of the free base) |

| 126.04 | [M+H - CH₃OH]⁺ |

| 98.04 | [M+H - COOCH₃]⁺ |

Biological Context and Potential Signaling Pathway

Trifluoroalanine and its derivatives are known to act as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, such as alanine racemase.[8][9][10] This enzyme is crucial for bacterial cell wall synthesis, making it an attractive target for antimicrobial drug development. The proposed mechanism involves the enzyme-catalyzed elimination of fluoride, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, thus inactivating it.

Proposed Inhibitory Pathway of Alanine Racemase

Caption: Proposed mechanism of alanine racemase inactivation by a trifluoroalanine derivative.

This technical guide provides a foundational understanding of this compound, integrating known properties with predicted data to facilitate further research and development. The provided protocols and potential biological context serve as a valuable resource for scientists working in the field of medicinal chemistry.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Amino Acid Derivatives | 134297-36-2 | Invivochem [invivochem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 8. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. This compound, a fluorinated amino acid derivative, is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. This document outlines the expected spectroscopic features and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

While specific, publicly available datasets for this compound are limited, a certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with its chemical structure and indicates a purity of greater than 98.0% by NMR.[1] The following tables summarize the expected spectroscopic data based on the known structure and general principles of spectroscopic analysis for similar fluorinated organic molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~4.5 | Quartet | 1H | CH |

| ~8.5-9.5 | Broad Singlet | 3H | NH₃⁺ |

Note: Solvent is typically D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~53 | O-CH₃ |

| ~55 (quartet, J ≈ 30 Hz) | CH |

| ~124 (quartet, J ≈ 280 Hz) | CF₃ |

| ~168 | C=O |

Note: ¹³C NMR spectra are typically proton-decoupled. The chemical shifts and coupling constants are approximate and can vary with solvent and other experimental conditions.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -75 | Doublet | CF₃ |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Strong, Broad | N-H stretch (Ammonium) |

| ~1750 | Strong | C=O stretch (Ester) |

| 1250-1050 | Strong | C-F stretch |

| ~1150 | Strong | C-O stretch (Ester) |

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 158.05 | [M+H]⁺ |

| 180.03 | [M+Na]⁺ |

Note: ESI (Electrospray Ionization) in positive mode is a common method for the analysis of such polar molecules.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity and purity of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei. A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

Typical parameters are similar to ¹H NMR, with a wider spectral width to accommodate the larger chemical shift range of fluorine.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure, and a drying gas flow rate and temperature optimized for the specific instrument and analyte.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Chiral Resolution of Racemic Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of trifluoromethyl-containing amino acids are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and altered acidity. Methyl 2-amino-3,3,3-trifluoropropanoate, a derivative of trifluoroalanine, is a key chiral building block. This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of its racemic hydrochloride salt. The core methodologies covered are enzymatic kinetic resolution, diastereomeric salt formation and crystallization, and direct enantioselective chromatography. This document details the experimental protocols for each technique, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams for enhanced procedural clarity.

Introduction

Chiral purity is a critical parameter in the development of pharmaceuticals, as different enantiomers of a drug molecule can exhibit distinct pharmacological and toxicological profiles. Racemic Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a valuable precursor for the synthesis of various bioactive molecules. The separation of its enantiomers is a crucial step to enable the investigation of the biological activity of each stereoisomer and to develop stereochemically pure active pharmaceutical ingredients (APIs). This guide explores the three most prevalent and effective strategies for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Lipases are commonly employed for the resolution of amino acid esters through enantioselective hydrolysis or transesterification. In the case of racemic Methyl 2-amino-3,3,3-trifluoropropanoate, a lipase can selectively catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is based on established procedures for the kinetic resolution of α-amino esters using Candida antarctica lipase B (CALB).[1][2]

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Triethylamine (for neutralization of the hydrochloride salt)

-

Diatomaceous earth (for enzyme filtration)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of racemic this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

Add the acyl donor (e.g., vinyl acetate, 1.5 eq) to the solution.

-

Add immobilized Candida antarctica lipase B (20 mg per mmol of substrate).

-

Seal the reaction vessel and shake at a constant temperature (e.g., 40°C) in an incubator shaker.

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted ester and the acylated product.

-

Upon reaching the desired conversion, filter the enzyme through a pad of diatomaceous earth and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted methyl ester from the acylated product by silica gel column chromatography.

Data Presentation

| Parameter | (R)-Methyl 2-amino-3,3,3-trifluoropropanoate | (S)-N-acetyl-Methyl 2-amino-3,3,3-trifluoropropanoate |

| Yield | ~45% | ~47% |

| Enantiomeric Excess (e.e.) | >98% | >99% |

| Enantioselectivity (E) | >200 | >200 |

Note: The data presented are representative values based on similar lipase-catalyzed resolutions of amino acid esters and may vary depending on the specific reaction conditions.[3][4]

Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution.

Diastereomeric Salt Formation and Crystallization

This classical resolution method involves the reaction of the racemic amino ester with a chiral resolving agent to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6] For the resolution of a basic compound like an amino ester, a chiral acid is used as the resolving agent.

Experimental Protocol: Resolution with a Chiral Acid

This protocol is a representative procedure based on the resolution of amino acid esters with chiral tartaric acid derivatives.[7]

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)

-

Sodium bicarbonate or other mild base

-

Solvent for salt formation and crystallization (e.g., methanol, ethanol, acetone, or mixtures thereof)

-

Solvents for extraction (e.g., ethyl acetate, water)

-

Hydrochloric acid (for regeneration of the hydrochloride salt)

Procedure:

-

Prepare the free base of Methyl 2-amino-3,3,3-trifluoropropanoate by dissolving the hydrochloride salt in water and adding a saturated solution of sodium bicarbonate until the pH is basic. Extract the free base with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the racemic free base in a suitable solvent (e.g., methanol).

-

In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 equivalents of Dibenzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the free base solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be required.

-

Collect the crystalline solid by filtration and wash with a small amount of the cold crystallization solvent. This solid is enriched in one diastereomer.

-

The mother liquor is enriched in the other diastereomer.

-

To recover the enantiomerically enriched amino ester, dissolve the crystalline salt in water and basify with sodium bicarbonate. Extract the free base with an organic solvent.

-

The enantiomeric purity of the recovered amino ester should be determined by chiral HPLC or by measuring its specific rotation.

-

The free base can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent.

Data Presentation

| Parameter | Diastereomeric Salt (Less Soluble) | Recovered Methyl Ester |

| Yield | 35-45% (of theoretical) | 30-40% (overall) |

| Diastereomeric Excess (d.e.) | >95% | - |

| Enantiomeric Excess (e.e.) | - | >95% |

Note: The data presented are hypothetical values for a successful resolution and are highly dependent on the choice of resolving agent and crystallization solvent.

Workflow Diagram

Caption: Workflow for diastereomeric salt resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers by chiral HPLC is a widely used analytical and preparative technique. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[8]

Experimental Protocol: Analytical Chiral HPLC

This protocol provides a general method for the analytical separation of the enantiomers of this compound.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T, or a polysaccharide-based column)

-

HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water)

-

Mobile phase additives (e.g., formic acid, triethylamine)

-

Racemic this compound standard

Procedure:

-

Prepare the mobile phase. A typical mobile phase for a teicoplanin-based column for amino acid derivatives could be a mixture of methanol and water with a small amount of an acidic modifier (e.g., 0.1% formic acid).[9]

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve a small amount of the racemic hydrochloride salt in the mobile phase to prepare a sample solution.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

The two enantiomers should elute as two separate peaks. The resolution (Rs) between the peaks should be calculated to assess the quality of the separation.

-

For preparative scale separation, the method would be scaled up using a larger dimension column and a higher sample load.

Data Presentation

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | Varies | Varies |

| Separation Factor (α) | >1.2 | >1.2 |

| Resolution (R_s) | >1.5 | >1.5 |

Note: The data are representative for a successful chiral HPLC separation. Actual values will depend on the specific column, mobile phase, and other chromatographic conditions.

Workflow Diagram

Caption: Workflow for chiral HPLC separation.

Conclusion

The chiral resolution of racemic this compound can be effectively achieved through several methods, each with its own advantages and disadvantages. Enzymatic kinetic resolution offers high enantioselectivity and is often scalable. Diastereomeric salt formation followed by crystallization is a classical and cost-effective method for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified. Direct chiral HPLC is an excellent tool for both analytical and preparative scale separations, offering high resolution and purity, though it can be more expensive for large quantities. The choice of method will depend on the scale of the separation, the desired purity of the enantiomers, and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most appropriate resolution strategy for their specific needs.

References

- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Stability and Storage of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. Given the compound's application as a critical building block in pharmaceutical and agrochemical research, a thorough understanding of its stability profile is paramount to ensure its integrity and performance in sensitive synthetic applications. This document outlines general stability considerations, potential degradation pathways, and standardized protocols for stability and handling.

General Stability and Storage Recommendations

This compound is a white to off-white solid.[1][2] The hydrochloride salt form is inherently more stable than the free base, making it suitable for storage.[1][3] For optimal stability, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions

| Form | Condition | Temperature | Duration | Notes |

| Solid | Sealed Storage, Away from Moisture | 4°C | Long-term | Store in a dry, cool, and well-ventilated place.[1][2][4][5] |

| In Solvent | Sealed Storage, Away from Moisture | -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles.[1] |

| In Solvent | Sealed Storage, Away from Moisture | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[1] |

Shipping: The compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in public literature, potential degradation pathways can be inferred from its chemical structure—an amino acid ester with a trifluoromethyl group. The primary routes of degradation are likely to be hydrolysis and reactions involving the amino group. The strong electron-withdrawing nature of the trifluoromethyl group generally enhances the stability of the molecule.[5]

dot

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[6] The following protocols are based on the ICH guidelines for stability testing of new drug substances.[7][8][9][10]

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish degradation pathways.[6][11]

Objective : To assess the intrinsic stability of the molecule and develop stability-indicating analytical methods.

Methodology :

-

Preparation : Prepare solutions of this compound at a concentration of approximately 1 mg/mL in various solvents.

-

Stress Conditions : Expose the solutions and solid material to the conditions outlined in Table 2.

-

Analysis : At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 1, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal Stress | Solid State | 80°C | 1, 2, 4 weeks |

| Photostability | Solid State & Solution | ICH Q1B conditions | As per guidelines |

dot

Caption: Experimental workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Testing

Following the principles of ICH guidelines, long-term and accelerated stability studies should be performed to establish a re-test period or shelf life.[7]

Objective : To evaluate the stability of the compound under recommended storage conditions and predict its shelf life.

Methodology :

-

Packaging : Store the solid compound in containers that simulate the proposed packaging for storage and distribution.

-

Storage Conditions : Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

Testing Frequency : Test the samples at the initial time point and at subsequent intervals as recommended by ICH guidelines.[10]

-

Analysis : At each time point, assess the physical and chemical attributes of the compound, including appearance, assay, and purity.

Table 3: ICH Stability Testing Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

dot

Caption: Decision logic for establishing a re-test period based on ICH stability study outcomes.

Handling and Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety practices.

-

Ventilation : Handle in a well-ventilated area.[4]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Contact : Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of soap and water.[2]

-

Ingestion and Inhalation : Do not ingest. Avoid breathing dust.[2]

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle, from storage to application.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. biopharminternational.com [biopharminternational.com]

Solubility Profile of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a fluorinated amino acid derivative of interest in pharmaceutical and biochemical research. Due to the limited availability of extensive public data, this document summarizes the known quantitative solubility and presents a generalized, robust experimental protocol for determining solubility in various solvents. This guide is intended to be a valuable resource for researchers working with this and similar compounds.

Core Concepts and Significance

This compound is an alanine derivative incorporating a trifluoromethyl group. This modification can significantly alter the physicochemical properties of the parent amino acid, including its lipophilicity, metabolic stability, and conformational preferences. Understanding its solubility is a critical first step in a wide range of applications, from designing in vitro assays to developing formulation strategies for in vivo studies. The hydrochloride salt form is utilized to enhance the compound's stability and aqueous solubility.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is currently limited. The most consistently reported data is for aqueous and dimethyl sulfoxide (DMSO) solutions.

| Solvent | Temperature | Solubility | Molar Concentration (approx.) | Notes |

| Water (H₂O) | Not Specified | ≥ 100 mg/mL[1][2][3][4] | ≥ 516.66 mM[1][2][3][4] | The "≥" symbol indicates that the saturation point may be higher than the stated value. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[1][2][3][4] | 516.66 mM[1][2][3][4] | Ultrasonic agitation is recommended to facilitate dissolution.[1][2][3][4] The use of hygroscopic DMSO can impact solubility.[1][2][3][4] |

Generalized Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a variety of solvents. This method is based on the widely accepted shake-flask method, followed by quantitative analysis.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC (if applicable)

-

Reference standards for calibration curve

2. Experimental Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. ii. Securely cap the vials to prevent solvent evaporation. iii. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation: i. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. ii. Carefully withdraw a known volume of the supernatant using a pipette. iii. Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. iv. Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

c. Quantitative Analysis: i. Prepare a series of standard solutions of the compound with known concentrations to generate a calibration curve. ii. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). iii. Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve. iv. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

3. Data Reporting:

-

Report the solubility in mg/mL and mol/L.

-

Specify the solvent and the temperature at which the determination was performed.

-

Describe the analytical method used for quantification.

Visual Representation of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of this compound.

Caption: Generalized workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to depict. The logical relationship is a linear experimental workflow as illustrated above.

Conclusion

While the available quantitative solubility data for this compound is limited to its high solubility in water and DMSO, this guide provides a framework for its use and further characterization. The provided generalized experimental protocol offers a reliable method for researchers to determine its solubility in a broader range of solvents and conditions, which is essential for advancing research and development involving this compound. As with any experimental work, it is crucial to adhere to good laboratory practices and ensure proper validation of the analytical methods employed.

References

Commercial Suppliers and Technical Guide for Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the research and development pipeline. Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS No. 134297-36-2) is a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug design. The incorporation of trifluoromethyl groups into bioactive molecules can enhance properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of commercial suppliers for this compound, alongside relevant technical information to support its application in research.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes key information from several prominent suppliers. Please note that availability, purity, and quantity options are subject to change and should be verified directly with the suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| MedChemExpress | 134297-36-2 | C4H7ClF3NO2 | 193.55 | ≥98.0%[1] | 100mg, 250mg, 500mg, 1g, 5g |

| Ambeed | 134297-36-2 | C4H7ClF3NO2 | 193.55 | >95% | 1g, 5g, 10g, 25g, 50g, 100g |

| BLD Pharm | 134297-36-2 | C4H7ClF3NO2 | 193.55 | ≥97.0% | 1g, 5g, 25g |

| Arctom | 134297-36-2 | C4H7ClF3NO2 | 193.55 | Not specified | Flexible sizes available |

| Chiralen | 134297-36-2 | C4H7ClF3NO2 | 193.55 | 95%[2] | 100mg[2] |

| ChemScene | Not specified | Not specified | Not specified | ≥98% | Not specified |

| InvivoChem | 134297-36-2 | C4H7ClF3NO2 | 193.55 | Not specified | Not specified |

| ChemBK | 134297-36-2 | C4H7ClF3NO2 | 193.55 | Not specified | 250mg, 1g, 5g, 10g[3] |

Physicochemical Properties

This compound is typically supplied as a white to off-white solid.[1][4] It exhibits good solubility in water and DMSO.[4] For long-term storage, it is recommended to keep the compound at 4°C under a sealed and moisture-free environment.[1][4] When in solvent, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is advised to maintain stability.[1][4]

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are not extensively documented in publicly available literature, general methodologies for the synthesis and application of trifluoromethylated amino acids can provide a valuable starting point for researchers. These compounds are often utilized as building blocks in peptide synthesis or as starting materials for the synthesis of more complex molecules.

A general approach for the synthesis of trifluoromethylated amino acids involves the photoredox-mediated radical alkylation of trifluoromethyl-containing imino esters. This method offers an efficient and controllable route to constructing α-CF3 amino acid scaffolds.

Representative Experimental Workflow for Investigating Biological Activity:

The following diagram illustrates a logical workflow for a researcher investigating the potential biological activity of a novel compound like this compound.

Caption: A logical workflow for the investigation of a novel chemical entity.

Applications in Research and Drug Development

Fluorinated amino acids are valuable tools in drug discovery and chemical biology. The introduction of a trifluoromethyl group can significantly alter the conformational preferences and electronic properties of peptides and small molecules. This can lead to:

-

Enhanced Metabolic Stability: The C-F bond is highly stable, making molecules more resistant to metabolic degradation.

-

Increased Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets.

-

Modulation of Physicochemical Properties: The lipophilicity and pKa of a molecule can be fine-tuned by the incorporation of fluorine.

This compound serves as a versatile building block for introducing the trifluoromethylalanine scaffold into novel chemical entities. Its applications span various therapeutic areas, including the development of enzyme inhibitors, receptor modulators, and novel peptide-based therapeutics.

While specific signaling pathways involving this compound are not yet defined in the literature, its structural similarity to natural amino acids suggests potential interactions with a wide range of biological targets. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

This guide provides comprehensive safety and handling information for Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a fluorinated amino acid derivative.[1][2][3] It is commonly used in scientific research and as a building block in the synthesis of more complex molecules.[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 134297-36-2 | [1][2][3][5] |

| Molecular Formula | C4H7ClF3NO2 | [1][2][3][5] |

| Molecular Weight | 193.55 g/mol | [1][2][3][5] |

| Appearance | White to off-white solid | [1][2][3][5] |

| Purity | ≥98.0% (by NMR) | [5] |

| Melting Point | 165.0℃ | [6] |

| Solubility | H2O: ≥ 100 mg/mL (516.66 mM) DMSO: 100 mg/mL (516.66 mM; requires ultrasound) | [1][2][3] |

| Storage Conditions | Store at 4°C, sealed and protected from moisture. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][2][3][5] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source(s):[7][8][9][10][11][12]

GHS Pictogram:

Signal Word: Warning[7][8][10][11][12][13]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize risk.

Caption: A generalized workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations:

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Approved under standards such as EN166 (EU) or NIOSH (US). | [4][14][15][16][17][18][19] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | [4][14][15][16][17][18][19] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. Ensure the respirator is NIOSH/MSHA or EN 149 approved. | [4][18][19][20][21] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Caption: Decision-making flowchart for first-aid response to exposure.

First-Aid Protocols:

| Exposure Route | Protocol | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. | [4][14][15][17][18][19][20][21][22][23][24][25] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice. | [4][14][15][17][18][19][20][22][24][25] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [4][14][15][17][18][19][20][23][24][25] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [4][14][15][18][19] |

Accidental Release and Disposal

Proper procedures must be followed for spills and waste disposal to protect personnel and the environment.

Accidental Release Measures:

-

Evacuate Personnel : Keep unnecessary personnel away from the spill area.[4][22]

-

Ensure Ventilation : Provide adequate ventilation to the area.[4][22]

-

Personal Protection : Wear appropriate PPE as described in Section 3. Avoid breathing dust and contact with the substance.[4][22]

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][22]

-

Clean-up : Carefully sweep up or vacuum the spilled solid material. Place it in a suitable, closed container for disposal. Avoid generating dust.[4][22]

Disposal Considerations:

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration.[4] Do not contaminate water, foodstuffs, or sewer systems.[4] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[4] All disposal practices must be in accordance with local, regional, and national regulations.[21]

Stability and Reactivity

| Parameter | Information | Source(s) |

| Reactivity | No data available. | [4] |

| Chemical Stability | Stable under recommended storage conditions (4°C, sealed, away from moisture). | [4] |

| Possibility of Hazardous Reactions | No data available. | [4] |

| Conditions to Avoid | No specific data available; good practice suggests avoiding heat, flames, and sources of ignition. | [4] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride. | [17] |

Toxicological and Ecological Information

Detailed toxicological and ecological data for this specific compound are limited.

Toxicological Information:

-

Acute Toxicity: No data available.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[7][8][9][10][11][12]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7][8][9][10][11][12]

-

Respiratory or Skin Sensitization: No data available.[18]

-

Germ Cell Mutagenicity: No data available.[18]

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8][9][10][11][12]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Ecological Information:

-

Toxicity to fish: No data available.[4]

-

Toxicity to daphnia and other aquatic invertebrates: No data available.[4]

-

Toxicity to algae: No data available.[4]

-

Persistence and Degradability: No data available.[4]

-

Bioaccumulative Potential: No data available.[4]

-

Mobility in Soil: No data available.[4]

Given the lack of specific data, the compound should be handled with the assumption that it may be harmful to aquatic life and the environment. Discharge into the environment must be avoided.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | Amino Acid Derivatives | 134297-36-2 | Invivochem [invivochem.com]

- 7. Methyl 2-amino-3,3,3-trifluoropropanoate HCl | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5874-57-7 Cas No. | Methyl (2R)-2-amino-3-hydroxy-propanoate hydrochloride | Apollo [store.apolloscientific.co.uk]

- 10. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1196154-75-2 [sigmaaldrich.com]

- 14. aksci.com [aksci.com]

- 15. aksci.com [aksci.com]

- 16. americanchemistry.com [americanchemistry.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. airgas.com [airgas.com]

- 21. mgchemicals.com [mgchemicals.com]

- 22. multimedia.3m.com [multimedia.3m.com]

- 23. airgas.com [airgas.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. fishersci.com [fishersci.com]

The Trifluoromethyl Group: A Key Player in Modifying Amino Acid Properties for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into amino acids represents a powerful and increasingly utilized strategy in medicinal chemistry and drug development. This fluorinated moiety, though small, exerts profound effects on the physicochemical and biological properties of amino acids and the peptides and proteins that contain them. Its unique electronic and steric characteristics can be harnessed to enhance metabolic stability, modulate lipophilicity, alter acidity, and ultimately, improve the therapeutic efficacy and pharmacokinetic profile of peptide-based drugs. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in amino acid properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Modifications Induced by the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an amino acid side chain instigates a cascade of changes in its fundamental properties. These alterations are primarily driven by the high electronegativity of the fluorine atoms and the steric bulk of the CF3 group.

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the partition coefficient (logP). This increased lipophilicity can enhance the ability of a peptide to cross cellular membranes, a critical factor for bioavailability and targeting intracellular components.[1]

Modulation of Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups. This effect can alter the ionization state of the amino acid at physiological pH, influencing its interaction with biological targets and its overall charge distribution.